1-(4-Ethylphenyl)-3-phenyl-2-thiourea
Description
1-(4-Ethylphenyl)-3-phenyl-2-thiourea is a diaryl thiourea derivative characterized by a thiocarbonyl group flanked by two aromatic substituents: a 4-ethylphenyl group at the N1 position and a phenyl group at the N3 position. Thioureas of this class are typically synthesized via the reaction of aryl isothiocyanates with amines under mild conditions, as exemplified by the synthesis of analogous compounds in and .
Diaryl thioureas are known for their planar structures stabilized by intramolecular hydrogen bonding (e.g., N–H⋯S interactions) and π-conjugation, as observed in related compounds like 1-(4-acetylphenyl)-3-butyrylthiourea . These structural features contribute to their applications in medicinal chemistry (e.g., antimicrobial agents), materials science (e.g., epoxy resin curing), and coordination chemistry (e.g., metal chelation) .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWFHUXCOGYFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95167-89-8 | |
| Record name | 1-(4-ETHYLPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 4-ethylphenyl isothiocyanate with aniline. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
**Common Reagents and Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that thiourea derivatives, including 1-(4-Ethylphenyl)-3-phenyl-2-thiourea, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from >5000 to 1250 µg/mL, demonstrating its potential as an antimicrobial agent .
1.2 Anticancer Properties
Thiourea derivatives have been investigated for their anticancer activities. A derivative of this compound has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Agricultural Applications
2.1 Ethylene Response Induction
The compound has been explored for its ability to induce ethylene responses in plants, which is crucial for regulating growth and fruit ripening. A study identified a thiourea derivative that acts as a solid ethylene response inducer, providing an alternative to gaseous ethylene applications in agricultural practices . This property can be particularly beneficial in crop management and weed control.
Material Science Applications
3.1 Polymerization Initiators
This compound has been utilized as an initiator in polymerization processes. Its role as a component in curing systems enhances the efficiency of polymerizable materials. This application is significant in the production of coatings and adhesives where rapid curing is essential .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiourea derivatives, this compound was tested alongside standard antibiotics. The findings revealed that while the compound showed moderate activity against certain strains, it was less effective than traditional antibiotics like ciprofloxacin at lower concentrations .
Case Study 2: Ethylene Response Induction
Another research project focused on the application of thiourea derivatives as ethylene response inducers demonstrated that treatment with these compounds significantly enhanced the expression of ethylene-responsive genes in Arabidopsis thaliana. This finding suggests potential applications in agricultural biotechnology for improving crop yields through enhanced growth regulation .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituents on the aryl groups significantly influence the electronic and steric properties of thioureas:
Key Observations :
Computational and Crystallographic Insights
- Crystallography : SHELX software () has been pivotal in analyzing thiourea derivatives. For example, 1-(4-acetylphenyl)-3-butyrylthiourea shows a planar structure with C=O (1.224 Å) and C=S (1.663 Å) bond lengths indicative of conjugation .
- Docking Studies : AutoDock Vina () could predict binding modes of these compounds with biological targets (e.g., enzymes), though specific data are absent in the evidence .
Q & A
What are the optimal synthetic routes for 1-(4-Ethylphenyl)-3-phenyl-2-thiourea, and how can purity and yield be maximized?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a nucleophilic substitution reaction between 4-ethylphenyl isothiocyanate and aniline derivatives. Key steps include:
- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent hydrolysis.
- Catalysis: Triethylamine (TEA) is often added to scavenge HCl, improving reaction efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
- Yield Optimization: Stoichiometric ratios (1:1.2 for amine:isothiocyanate) and refluxing for 6–8 hours maximize yields (~70–80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
